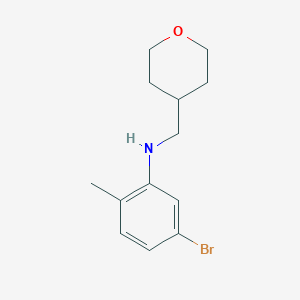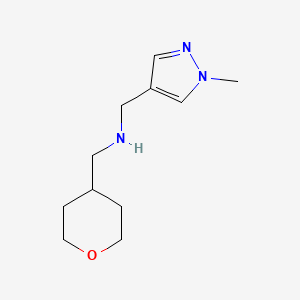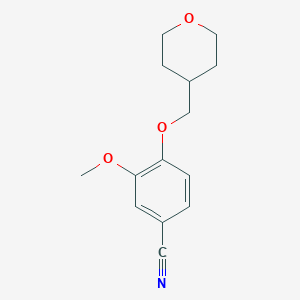![molecular formula C14H18O4 B7860860 3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde](/img/structure/B7860860.png)
3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde is a complex organic compound characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and an oxan-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde typically involves multi-step organic reactions. One common method is the reaction of 3-methoxybenzaldehyde with 4-(chloromethyl)oxane under basic conditions to introduce the oxan-4-ylmethoxy group. The reaction conditions include the use of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde can be compared with other similar compounds, such as 3-ethoxy-4-methoxybenzaldehyde and 3-hydroxy-4-methoxybenzaldehyde. While these compounds share structural similarities, they differ in their functional groups and potential applications. The unique combination of methoxy and oxan-4-ylmethoxy groups in this compound gives it distinct chemical properties and advantages over its counterparts.
Comparison with Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde
3-Hydroxy-4-methoxybenzaldehyde
3-Methoxybenzaldehyde
This comprehensive overview provides a detailed understanding of 3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methoxy-4-(oxan-4-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-14-8-12(9-15)2-3-13(14)18-10-11-4-6-17-7-5-11/h2-3,8-9,11H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRYPKZBAIMLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
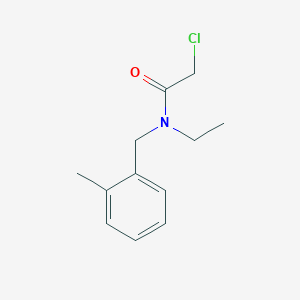
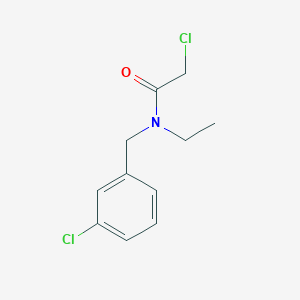
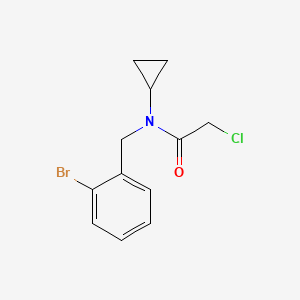


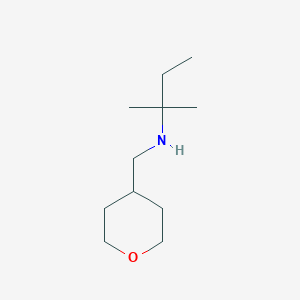
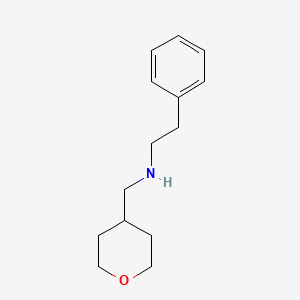
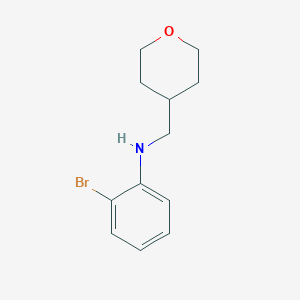
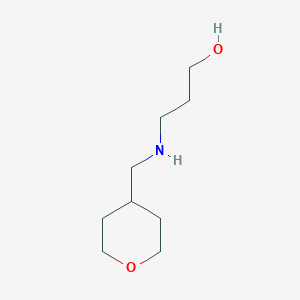
![(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine](/img/structure/B7860844.png)
